(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that combines the structural features of xanthones and imidazoles. Xanthones are known for their wide range of biological activities, while imidazoles are commonly found in many biologically active compounds. This unique combination makes the compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone involves multiple steps, starting with the preparation of the xanthone core. One common method involves the deprotonation of aromatic compounds using lithiocuprates, followed by intramolecular direct arylation . The imidazole ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of eco-friendly reagents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The xanthone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also bind to metal ions, affecting their biological functions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Xanthones: Compounds with a similar xanthone core but different substituents.
Imidazoles: Compounds with an imidazole ring but different attached groups.
Thioxanthenes: Compounds with a sulfur atom in place of the oxygen in the xanthone core.
Uniqueness
The uniqueness of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone lies in its combination of xanthone and imidazole structures, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17-8-2-3-9-18(17)16-30-25-26-14-15-27(25)24(28)23-19-10-4-6-12-21(19)29-22-13-7-5-11-20(22)23/h2-13,23H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQANICHPGFZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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